molecular formula C12H12FNO3 B1304193 4-(5-Fluoro-2,3-dihydro-1H-indol-1-yl)-4-oxobutanoic acid CAS No. 393183-92-1

4-(5-Fluoro-2,3-dihydro-1H-indol-1-yl)-4-oxobutanoic acid

Cat. No.: B1304193
CAS No.: 393183-92-1
M. Wt: 237.23 g/mol
InChI Key: ZDCJLZIXLLVVRJ-UHFFFAOYSA-N
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Description

4-(5-Fluoro-2,3-dihydro-1H-indol-1-yl)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C12H12FNO3 and its molecular weight is 237.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Activity in Synthesis

A study by Rao et al. (2019) discusses the catalytic activity of nickel ferrite nanoparticles in synthesizing derivatives of 4-aryl benzelidene-2-((5-fluoro-1H-indol-1-yl)methyl)oxazol-5(4H)-one, indicating the compound's role in facilitating novel organic reactions. These derivatives were evaluated for their anti-oxidant and anti-microbial activities, highlighting the compound's potential in developing new therapeutic agents (Rao, Rao, Parvatamma, Devi, & Naidu, 2019).

Structural Characterization

Nayak et al. (2013) explored the structural aspects of a related compound, providing insights into its crystalline structure and the possible interactions within its crystal lattice. This study underlines the importance of understanding molecular geometry for the development of materials and drugs (Nayak, Narayana, Jasinski, Yathirajan, & Kaur, 2013).

Metabolic Studies

Research by Takayama et al. (2014) on the metabolism of synthetic cannabinoids provides a broader context for the metabolic pathways and the potential transformations of structurally related compounds, including "4-(5-Fluoro-2,3-dihydro-1H-indol-1-yl)-4-oxobutanoic acid." Such studies are crucial for understanding the pharmacokinetics and toxicology of new chemical entities (Takayama, Suzuki, Todoroki, Inoue, Min, Kikura-Hanajiri, Goda, & Toyo’oka, 2014).

Novel Drug Discovery

Further explorations into novel indole-based compounds reveal the potential for developing new therapeutic agents. A study by Nazir et al. (2018) on the synthesis and binding analysis of potent urease inhibitors presents a methodological approach that could be applied to derivatives of "this compound," showcasing the compound's relevance in drug discovery and development (Nazir, Abbasi, Aziz‐ur‐Rehman, Siddiqui, Raza, Hassan, Ali Shah, Shahid, & Seo, 2018).

Safety and Hazards

The safety information for “5-Fluoroindoline” indicates a signal word of “Warning”. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

4-(5-fluoro-2,3-dihydroindol-1-yl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO3/c13-9-1-2-10-8(7-9)5-6-14(10)11(15)3-4-12(16)17/h1-2,7H,3-6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDCJLZIXLLVVRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=C(C=C2)F)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40382256
Record name 4-(5-Fluoro-2,3-dihydro-1H-indol-1-yl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

393183-92-1
Record name 4-(5-Fluoro-2,3-dihydro-1H-indol-1-yl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(5-fluoroindolin-1-yl)-4-oxobutanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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